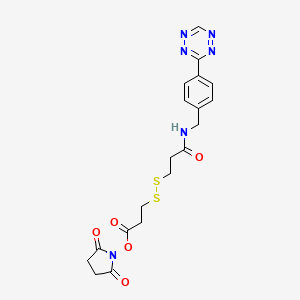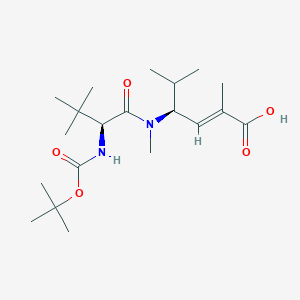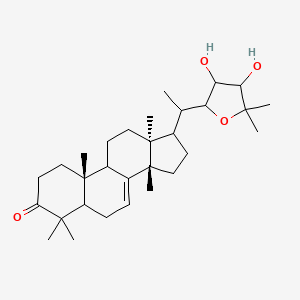
13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy-; Dehydroodoratol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy-; Dehydroodoratol: is an organic compound with the chemical formula C30H48O4 Odoratone . This compound is characterized by its complex structure, which includes multiple hydroxyl groups and an epoxy ring. It is a derivative of lanosterol, a key intermediate in the biosynthesis of steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- typically involves multiple steps, starting from lanosterol. The process includes:
Oxidation: Lanosterol is oxidized to introduce the necessary functional groups.
Hydroxylation: Hydroxyl groups are introduced at specific positions through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of various steroids and other complex organic molecules.
- Studied for its unique structural properties and reactivity.
Biology
- Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry
- Utilized in the production of high-value chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanosterol: The parent compound from which 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- is derived.
Ergosterol: Another sterol with similar structural features but different biological functions.
Cholesterol: A well-known sterol with a simpler structure and essential roles in cell membranes.
Uniqueness
- The presence of the epoxy and hydroxyl groups in 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy- distinguishes it from other sterols.
- Its specific reactivity and potential biological activities make it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of 13alpha,14beta,17betaH-Lanost-7-en-3-one, 22,25-epoxy-23,24-dihydroxy-; Dehydroodoratol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C30H48O4 |
|---|---|
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(10R,13S,14S)-17-[1-(3,4-dihydroxy-5,5-dimethyloxolan-2-yl)ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17?,18?,19?,21?,23?,24?,25?,28-,29+,30-/m1/s1 |
Clé InChI |
QVEUBDDZMCFHNJ-ORYHRRFQSA-N |
SMILES isomérique |
CC(C1CC[C@]2([C@]1(CCC3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |
SMILES canonique |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


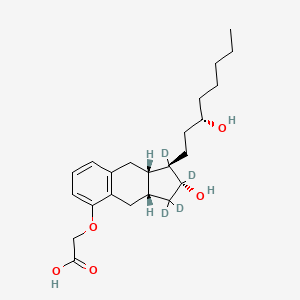
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

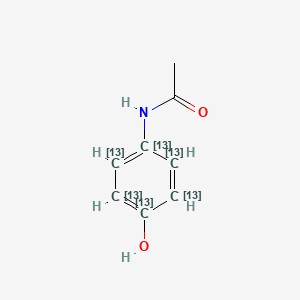
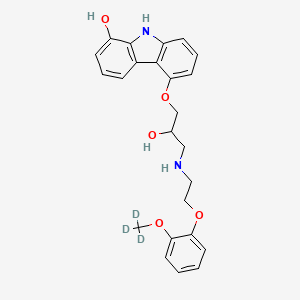
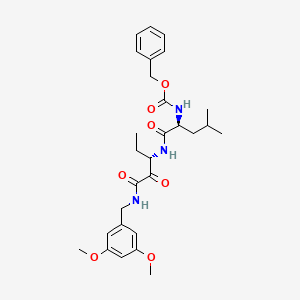



![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)

